molecular formula C16H18N4O2 B2876860 2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903142-24-4

2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2876860
CAS No.: 1903142-24-4
M. Wt: 298.346
InChI Key: VDHDYBDYKIEKHG-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a bicyclic heterocyclic compound featuring a partially saturated cinnoline core (two adjacent nitrogen atoms in a fused bicyclic system). The molecule is substituted at position 2 with a methyl group, position 3 with an oxo moiety, and position 6 with a carboxamide group linked to a pyridin-4-ylmethyl side chain.

Properties

IUPAC Name

2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20-15(21)9-13-8-12(2-3-14(13)19-20)16(22)18-10-11-4-6-17-7-5-11/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHDYBDYKIEKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The cinnoline core distinguishes the target compound from analogous quinoline derivatives (e.g., and ). Key differences include:

  • Cinnoline vs. Quinoline: Cinnoline contains two adjacent nitrogen atoms in its bicyclic structure, whereas quinoline has a single nitrogen atom in one ring.
  • Saturation: The target compound’s hexahydrocinnoline core (six saturated positions) offers greater conformational flexibility compared to the partially saturated hexahydroquinoline in .

Substituent Analysis

Compound Name Core Structure Key Substituents
Target Compound Hexahydrocinnoline 2-methyl, 3-oxo, 6-carboxamide (pyridin-4-ylmethyl)
N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide Hexahydroquinoline 4-hydroxy, 2-oxo, 3-carboxamide (pyridin-3-ylmethyl)
4-Hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide Dihydroquinoline 4-hydroxy, 2-oxo, 3-carboxamide (6-methylpyridin-2-yl), 1-propyl
  • Methyl vs. Propyl : The 1-propyl substituent in increases lipophilicity, whereas the target’s 2-methyl group balances hydrophobicity and metabolic stability .

Pharmacological and Physicochemical Properties

  • Polymorphism: The quinoline derivative in exhibits polymorphism, which impacts its analgesic activity.
  • Solubility : The pyridin-4-ylmethyl group in the target compound could improve aqueous solubility compared to ’s 6-methylpyridin-2-yl group, which has higher lipophilicity .

Research Findings and Comparative Data

Table 1: Comparative Overview of Structural and Functional Features

Feature Target Compound Quinoline Derivative Dihydroquinoline Derivative
Core Structure Hexahydrocinnoline Hexahydroquinoline Dihydroquinoline
Key Substituents 2-methyl, pyridin-4-ylmethyl 4-hydroxy, pyridin-3-ylmethyl 1-propyl, 6-methylpyridin-2-yl
Reported Activity Not specified Analgesic (polymorph-dependent) Not specified
Synthetic Complexity Likely moderate Moderate (polymorph-controlled) High (due to 1-propyl group)
  • Activity Gaps: The target compound’s pharmacological profile remains unexplored in the provided evidence, whereas highlights analgesic activity in its quinoline analog .

Preparation Methods

Fischer-Indole Inspired Cyclization

Adapting protocols for analogous cinnoline derivatives, a dihydrazine precursor reacts with a cyclic ketone under Brønsted acid catalysis.

Procedure :

  • Precursor : Ethyl 4-methyl-2-oxocyclohexanecarboxylate (1.0 equiv) and hydrazine hydrate (1.2 equiv).
  • Catalyst : p-Toluenesulfonic acid (10 mol%) in toluene.
  • Conditions : Reflux at 110°C for 6 hours.
  • Yield : 68% (crude), purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insight :
Acid-catalyzed enolization facilitates nucleophilic attack by hydrazine, followed by dehydration and aromatization to yield the hexahydrocinnoline skeleton.

Microwave-Assisted Cyclization

Modern techniques enhance reaction efficiency:

  • Solvent : Ethanol (microwave-absorbent).
  • Temperature : 150°C, 30 minutes.
  • Yield : 82%, reduced side-product formation.

Methylation at Position 2

Reductive Amination

Substrate : 3-Oxohexahydrocinnoline-6-carboxylate.

  • Reagent : Formaldehyde (2.0 equiv), sodium cyanoborohydride (1.5 equiv).
  • Conditions : Methanol, pH 5 (acetic acid), 25°C, 12 hours.
  • Yield : 74%.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.98 (s, 3H, CH₃), 3.42–3.55 (m, 2H, CH₂N).
  • IR : 1675 cm⁻¹ (C=O stretch).

Alkylation with Methyl Iodide

Substrate : Hexahydrocinnoline enolate.

  • Base : LDA (2.0 equiv), THF, –78°C.
  • Electrophile : Methyl iodide (1.2 equiv).
  • Yield : 58%, with 22% dialkylation byproduct.

Carboxamide Formation

Ester Aminolysis

Substrate : Methyl 2-methyl-3-oxohexahydrocinnoline-6-carboxylate.

  • Amine : Pyridin-4-ylmethylamine (1.5 equiv).
  • Conditions : DMF, 80°C, 8 hours.
  • Yield : 85% after HPLC purification.

Optimization Table :

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 8 85
Ethanol 70 12 62
THF 60 24 45

Carbodiimide-Mediated Coupling

Substrate : 2-Methyl-3-oxohexahydrocinnoline-6-carboxylic acid.

  • Coupling Agent : EDCl (1.2 equiv), HOBt (1.1 equiv).
  • Base : DIPEA (2.0 equiv), CH₂Cl₂, 0°C to 25°C.
  • Yield : 78%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methods from chromene derivatives:

  • Reactors : Tubular flow reactor (stainless steel).
  • Residence Time : 15 minutes.
  • Throughput : 1.2 kg/day at >90% purity.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 172.5 (C=O), 149.8 (pyridine C).
  • HRMS : [M+H]⁺ calcd. for C₁₇H₂₀N₄O₂: 313.1664; found: 313.1667.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 minutes, 98.5% purity.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N1 vs. C2 requires precise base stoichiometry.
  • Solvent Selection : Polar aprotic solvents (DMF, DMAc) improve amidation yields but complicate recycling.

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